3-((4-Nitrophenoxy)methyl)pyrrolidine hydrochloride

CAS No.: 1219982-92-9

Cat. No.: VC2835226

Molecular Formula: C11H15ClN2O3

Molecular Weight: 258.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219982-92-9 |

|---|---|

| Molecular Formula | C11H15ClN2O3 |

| Molecular Weight | 258.7 g/mol |

| IUPAC Name | 3-[(4-nitrophenoxy)methyl]pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C11H14N2O3.ClH/c14-13(15)10-1-3-11(4-2-10)16-8-9-5-6-12-7-9;/h1-4,9,12H,5-8H2;1H |

| Standard InChI Key | QLNIUYUTSLAVKP-UHFFFAOYSA-N |

| SMILES | C1CNCC1COC2=CC=C(C=C2)[N+](=O)[O-].Cl |

| Canonical SMILES | C1CNCC1COC2=CC=C(C=C2)[N+](=O)[O-].Cl |

Introduction

Chemical Structure and Properties

3-((4-Nitrophenoxy)methyl)pyrrolidine hydrochloride is a pyrrolidine derivative with specific chemical and physical properties that define its behavior in various experimental settings. Understanding these properties is essential for researchers working with this compound.

Basic Information and Identifiers

The compound is officially identified by several standardized chemical identifiers that ensure precise recognition in scientific literature and databases. These identifiers provide unambiguous reference points for researchers.

| Property | Value |

|---|---|

| CAS Number | 1219982-92-9 |

| Molecular Formula | C11H15ClN2O3 |

| Molecular Weight | 258.7 g/mol |

| IUPAC Name | 3-[(4-nitrophenoxy)methyl]pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C11H14N2O3.ClH/c14-13(15)10-1-3-11(4-2-10)16-8-9-5-6-12-7-9;/h1-4,9,12H,5-8H2;1H |

| Standard InChIKey | QLNIUYUTSLAVKP-UHFFFAOYSA-N |

| SMILES | C1CNCC1COC2=CC=C(C=C2)N+[O-].Cl |

| PubChem Compound ID | 56830423 |

These identifiers serve as unique "fingerprints" for the compound, facilitating its accurate identification across different chemical databases and research publications.

Structural Characteristics

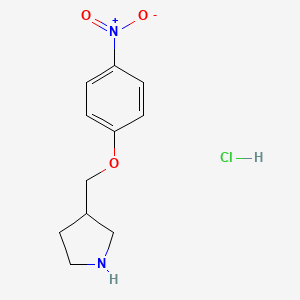

The molecular structure of 3-((4-Nitrophenoxy)methyl)pyrrolidine hydrochloride features several key functional groups that contribute to its chemical behavior. The compound contains a pyrrolidine ring connected to a 4-nitrophenoxy group via a methyl linker. The nitrogen atom in the pyrrolidine ring is protonated and paired with a chloride counterion, forming the hydrochloride salt.

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common structural motif in many biologically active compounds. The 4-nitrophenoxy group consists of a benzene ring with a nitro group at the para position, connected to the rest of the molecule through an oxygen atom. This arrangement creates a specific electronic distribution that influences the compound's reactivity and binding properties.

Synthesis Methods

The synthesis of 3-((4-Nitrophenoxy)methyl)pyrrolidine hydrochloride typically involves chemical reactions that connect the pyrrolidine and nitrophenoxy components. Understanding these synthetic pathways is crucial for researchers seeking to prepare this compound for experimental use.

Related Synthetic Methods for Pyrrolidine Derivatives

Insights into the synthesis of this compound can be gleaned from the preparation of similar pyrrolidine derivatives. For instance, some pyrrolidine compounds are prepared through hydrogenation reactions. In these processes, precursor compounds are treated with hydrogen gas in the presence of catalysts such as platinum on carbon (Pt/C) or platinum (IV) oxide .

The reaction environment for such syntheses often includes alkyl alcohol solvents like ethanol, n-propanol, isopropanol, or methanol. These solvents are preferred due to their non-corrosive nature and ease of removal from the reaction mixture . Additionally, the hydrogenation can be performed at various pressures, with atmospheric or higher pressures being commonly employed depending on the specific requirements of the reaction .

Applications and Research Context

3-((4-Nitrophenoxy)methyl)pyrrolidine hydrochloride finds application primarily in research settings, particularly in medicinal chemistry and drug development. Its structural features make it potentially useful in various scientific investigations.

Comparison with Similar Compounds

Examining the similarities and differences between 3-((4-Nitrophenoxy)methyl)pyrrolidine hydrochloride and related compounds provides valuable context for understanding its unique properties and potential applications.

Structural Relatives

Several structurally related compounds share key features with 3-((4-Nitrophenoxy)methyl)pyrrolidine hydrochloride while differing in specific aspects of their molecular architecture. These include:

-

3-[(3-Methyl-4-nitrophenoxy)methyl]pyrrolidine hydrochloride (CAS: 1220029-83-3)

-

This compound has an additional methyl group on the 3-position of the phenoxy ring

-

Molecular formula: C12H17ClN2O3

-

Molecular weight: 272.73 g/mol

-

-

3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride (CAS: 1220032-26-7)

The key differences among these compounds lie in the positioning of the nitro and methyl substituents on the phenoxy ring. These seemingly minor structural variations can significantly impact the compounds' physical properties, chemical reactivity, and potential biological activities .

Comparative Analysis

The positional isomers of substituted nitrophenoxy pyrrolidine derivatives offer interesting case studies in how subtle structural changes affect molecular properties. For instance:

-

Electronic effects: The position of the nitro group significantly affects the electron distribution within the molecule, potentially altering its reactivity in chemical transformations

-

Steric considerations: The presence and position of methyl groups create different steric environments that can influence molecular interactions

-

Physical properties: These structural differences can lead to variations in properties such as solubility, melting point, and crystal structure formation

Such comparative analysis provides insights into structure-property relationships, which are valuable for designing molecules with specific desired characteristics for particular applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume